p-Dodecylbenzyl chloride
Overview
Description
p-Dodecylbenzyl chloride is an organic compound with the molecular formula C19H31Cl. It is a member of the alkylbenzyl chloride family, characterized by a long dodecyl chain attached to a benzyl chloride moiety. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Dodecylbenzyl chloride can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecylbenzene with thionyl chloride or phosphorus trichloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the chlorination of dodecylbenzene in the presence of a catalyst, followed by purification steps to isolate the desired product. The use of continuous flow reactors allows for better control over reaction conditions and higher yields.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The benzylic position in this compound is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can yield the corresponding dodecylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: p-Dodecylbenzyl alcohol, p-Dodecylbenzyl amine.
Oxidation: p-Dodecylbenzoic acid.
Reduction: p-Dodecylbenzyl alcohol.
Scientific Research Applications
p-Dodecylbenzyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, detergents, and other organic compounds.
Biology: Employed in the study of membrane permeability and interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and additives.
Mechanism of Action
The mechanism of action of p-Dodecylbenzyl chloride involves its reactivity as an alkylating agent. The compound can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is primarily due to the presence of the benzylic chloride group, which is highly susceptible to nucleophilic attack. The long dodecyl chain also imparts surfactant properties, allowing the compound to interact with lipid membranes and alter their permeability.
Comparison with Similar Compounds
2-Dodecylbenzyl chloride: Similar structure but with the dodecyl chain attached to the ortho position of the benzyl chloride.
Benzyl chloride: Lacks the long dodecyl chain, making it less hydrophobic and less effective as a surfactant.
p-Dodecylbenzoic acid: An oxidation product of p-Dodecylbenzyl chloride with different chemical properties.
Uniqueness: this compound is unique due to its combination of a reactive benzylic chloride group and a long hydrophobic dodecyl chain. This dual functionality makes it a valuable compound in both organic synthesis and industrial applications, particularly in the formulation of surfactants and detergents.
Properties
IUPAC Name |
1-(chloromethyl)-4-dodecylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-16H,2-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNZYJWGJDFBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950782 | |
Record name | 1-(Chloromethyl)-4-dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-37-0, 28061-21-4 | |
Record name | p-Dodecylbenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-4-dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-DODECYLBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YWB85O81H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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